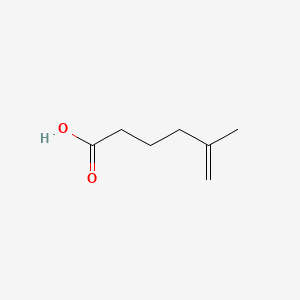

5-methylhex-5-enoic acid

Description

Properties

IUPAC Name |

5-methylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h1,3-5H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLVGAZUVMWYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338521 | |

| Record name | 5-Methyl-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55170-74-6 | |

| Record name | 5-Methyl-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-methylhex-5-enoic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methylhex-5-enoic acid, a branched-chain unsaturated carboxylic acid, represents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both a terminal double bond and a carboxylic acid moiety, offers dual reactivity that can be strategically exploited for the synthesis of complex molecular architectures. As a member of the branched-chain fatty acid (BCFA) family, it also holds potential for biological activity, as BCFAs are known to play roles in cellular membrane dynamics and signaling pathways.[1]

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by a six-carbon chain with a methyl group and a terminal double bond at the C5 position, and a carboxylic acid at the C1 position.

-

IUPAC Name: this compound[1]

-

CAS Number: 55170-74-6[1]

-

Molecular Formula: C₇H₁₂O₂[1]

-

Molecular Weight: 128.17 g/mol [1]

-

SMILES: C=C(C)CCCC(=O)O[2]

-

InChI Key: HCLVGAZUVMWYLF-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a characteristic odor.[2] It exhibits solubility in organic solvents and moderate solubility in water, a property conferred by the polar carboxylic acid group.[2]

| Property | Value | Source |

| Boiling Point | 107-109 °C (at 11 Torr) | [3] |

| Density | 0.9507 g/cm³ (at 21 °C) | [3] |

| pKa (Predicted) | 4.77 ± 0.10 | [3] |

| XLogP3 (Predicted) | 1.8 | [1] |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectroscopic features can be predicted.

¹H NMR Spectroscopy (Predicted)

-

~12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~4.7 ppm (two singlets, 2H): Vinylic protons of the terminal double bond (=CH₂).

-

~2.3 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COOH).

-

~2.1 ppm (triplet, 2H): Allylic methylene protons (-C(CH₃)=CH₂-CH₂-).

-

~1.7 ppm (singlet, 3H): Methyl protons on the double bond (-C(CH₃)=CH₂).

-

~1.8 ppm (quintet, 2H): Methylene protons beta to the carbonyl group (-CH₂-CH₂-COOH).

¹³C NMR Spectroscopy (Predicted)

-

~180 ppm: Carboxylic acid carbonyl carbon (-C OOH).

-

~145 ppm: Quaternary vinylic carbon (-C (CH₃)=CH₂).

-

~110 ppm: Methylene vinylic carbon (-C(CH₃)=C H₂).

-

~35 ppm: Methylene carbon alpha to the carbonyl group (-C H₂-COOH).

-

~30 ppm: Allylic methylene carbon (-C(CH₃)=CH₂-C H₂-).

-

~25 ppm: Methylene carbon beta to the carbonyl group (-C H₂-CH₂-COOH).

-

~22 ppm: Methyl carbon on the double bond (-C(C H₃)=CH₂).

Infrared (IR) Spectroscopy (Predicted)

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1650 cm⁻¹: C=C stretch of the alkene.

-

~890 cm⁻¹: =C-H bend of the terminal methylene group.

Mass Spectrometry

The mass spectrum for this compound is available in the EPA/NIH mass spectral database. The molecular ion peak would be observed at m/z = 128.

A low-resolution mass spectrum of this compound.[4]

Synthesis of this compound

Proposed Synthesis Workflow: Grignard Carboxylation

This approach involves the formation of a Grignard reagent from a suitable haloalkene, followed by its reaction with carbon dioxide.

Caption: Proposed synthesis of this compound via Grignard carboxylation.

Experimental Protocol (Representative)

Step 1: Formation of (5-methylpent-4-en-1-yl)magnesium bromide

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 5-bromo-2-methyl-1-pentene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Acidification

-

Cool the Grignard solution in an ice-salt bath.

-

Bubble dry carbon dioxide gas through the solution with vigorous stirring, or pour the Grignard solution over crushed dry ice.

-

Continue the addition of carbon dioxide until the exothermic reaction ceases.

-

Allow the mixture to warm to room temperature and stir for an additional hour.

-

Slowly quench the reaction by adding a cold, dilute solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two functional groups: the terminal alkene and the carboxylic acid.

Reactions of the Alkene Group

The terminal double bond is susceptible to electrophilic addition reactions. For example, hydrohalogenation with HBr would be expected to follow Markovnikov's rule, with the bromine adding to the more substituted C5 position. The double bond can also undergo hydrogenation, epoxidation, and polymerization.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo a variety of transformations common to this functional group, including:

-

Salt formation: Reaction with a base to form a carboxylate salt.[1]

-

Esterification: Acid-catalyzed reaction with an alcohol to form an ester (Fischer esterification).

-

Reduction: Reduction to the corresponding primary alcohol, 5-methylhex-5-en-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Conversion to acid chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form 5-methylhex-5-enoyl chloride, a more reactive acylating agent.

Applications in Research and Drug Development

Intermediate in Pharmaceutical Synthesis

The structural motif of this compound is found in precursors to pharmacologically active molecules. A notable example is its structural relationship to intermediates in the synthesis of Pregabalin, a drug used to treat epilepsy and neuropathic pain. The derivative, 3-(aminomethyl)-5-methylhex-5-enoic acid, is a known impurity and synthetic precursor related to Pregabalin.[5] This highlights the potential of this compound as a versatile starting material for the synthesis of novel pharmaceutical candidates.

Probe for Biological Studies

As a branched-chain fatty acid (BCFA), this compound can be used as a tool to study the biological roles of this class of lipids. BCFAs are components of bacterial cell membranes and are known to influence membrane fluidity.[1] They have also been implicated in various physiological processes and have shown potential immunomodulatory and anti-cancer effects.

Building Block in Materials Science and Fragrance Chemistry

The dual functionality of this compound makes it a potential monomer for the synthesis of functional polymers. Furthermore, esters derived from unsaturated carboxylic acids are often used in the fragrance industry. A patent describing the use of esters of the isomeric 5-methylhex-2-enol as aromatic chemicals suggests that derivatives of this compound could also have applications in this area.[6]

Safety and Handling

This compound is classified as a hazardous chemical. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile chemical building block with significant potential for application in organic synthesis, medicinal chemistry, and materials science. Its dual reactivity allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecules, including potential pharmaceutical agents. Further research into the biological activity of this and related branched-chain fatty acids may unveil new therapeutic opportunities.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. MX2024003941A - USE OF 5-METHYLHEX-2-ENOL ESTERS AS AROMATIC CHEMICALS.

-

Organic Chemistry Portal. α,β-Unsaturated compound synthesis by carboxylation. Available from: [Link]

-

ResearchGate. Formation of Nitriles, Carboxylic Acids, and Derivatives by Carbonylation, Carboxylation, and Related Reactions: A Guide to Functional Group Preparations. Available from: [Link]

-

ChemBK. 5-Methylhex-4-enoic acid. Available from: [Link]

-

Arctom Scientific. CAS NO. 5636-65-7 | 5-Methylhex-4-enoic acid. Available from: [Link]

-

LookChem. (E)-5-METHYL-HEX-2-ENOIC ACID Safety Data Sheets(SDS). Available from: [Link]

- Google Patents. US9181170B2 - Method for preparing unsaturated carboxylic acid.

-

PMC. Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. Available from: [Link]

-

Organic Syntheses. Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides: Preparation of. Available from: [Link]

-

Chemsrc. ISOPRENOL | CAS#:763-32-6. Available from: [Link]

-

Organic Syntheses. mesitoic acid. Available from: [Link]

-

PubChem. 5-Methylhex-2-enoic acid. National Center for Biotechnology Information. Available from: [Link]

-

ACS Publications. Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Available from: [Link]

- Google Patents. US4980505A - Organic synthesis.

-

PubChem. 3-(Aminomethyl)-5-methylhex-5-enoic acid. National Center for Biotechnology Information. Available from: [Link]

-

DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. Available from: [Link]

-

ACS Publications. Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Available from: [Link]

- Google Patents. WO2017019487A1 - Methods of synthesis of (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein.

-

Internet Archive. Full text of "EPA/NIH mass spectral data base. supplement 2, 1983". Available from: [Link]

- Google Patents. US4178463A - Process for making 4-aminohex-5-enoic acid.

- Googleapis. Novel process for preparing 4-amino-5-hexenoic acid - European Patent Office - EP 0546230 A1.

Sources

- 1. This compound | C7H12O2 | CID 549600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 55170-74-6: this compound | CymitQuimica [cymitquimica.com]

- 3. 5-METHYL-HEX-5-ENOIC ACID price,buy 5-METHYL-HEX-5-ENOIC ACID - chemicalbook [m.chemicalbook.com]

- 4. Full text of "EPA/NIH mass spectral data base. supplement 2, 1983" [archive.org]

- 5. 4-Methyl-4-penten-1-ol | CAS#:22508-64-1 | Chemsrc [chemsrc.com]

- 6. MX2024003941A - USE OF 5-METHYLHEX-2-ENOL ESTERS AS AROMATIC CHEMICALS. - Google Patents [patents.google.com]

A Spectroscopic Guide to 5-methylhex-5-enoic acid: Structure Elucidation and Data Interpretation

Introduction

5-methylhex-5-enoic acid (C₇H₁₂O₂) is a branched-chain unsaturated fatty acid with a terminal carboxylic acid and a vinyl group.[1][2] Its unique structural features make it a molecule of interest in organic synthesis and drug discovery as a potential building block or lead compound. Accurate structural confirmation and purity assessment are paramount in these applications, necessitating a thorough analysis using a suite of spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is based on predictive models due to the limited availability of experimentally derived public spectra. However, the principles of interpretation and the experimental protocols described are grounded in established scientific practices, offering a robust framework for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete structural picture of this compound can be assembled.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~11-12 | Singlet (broad) | 1H | -COOH |

| b | ~4.7 | Singlet | 1H | =CH₂ (vinyl) |

| c | ~4.6 | Singlet | 1H | =CH₂ (vinyl) |

| d | ~2.3 | Triplet | 2H | -CH₂-COOH |

| e | ~2.1 | Triplet | 2H | -CH₂-C= |

| f | ~1.7 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| g | ~1.7 | Singlet | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a wealth of structural information:

-

Carboxylic Acid Proton (a): A characteristic broad singlet is expected in the downfield region (δ 11-12 ppm) for the acidic proton of the carboxylic acid. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Vinyl Protons (b, c): The two protons on the terminal double bond are diastereotopic and are predicted to appear as two distinct singlets around δ 4.6-4.7 ppm. Their chemical shift is indicative of protons attached to a sp²-hybridized carbon.

-

Methylene Protons Alpha to Carbonyl (d): The methylene group adjacent to the carbonyl group is expected to resonate as a triplet around δ 2.3 ppm due to coupling with the neighboring methylene group (f).

-

Allylic Methylene Protons (e): The methylene group adjacent to the double bond (allylic position) is predicted to appear as a triplet around δ 2.1 ppm, coupled to the adjacent methylene protons (f).

-

Methylene Protons (f): The central methylene group will be coupled to the two adjacent methylene groups (d and e), resulting in a more complex multiplet, predicted here as a quintet, around δ 1.7 ppm.

-

Methyl Protons (g): The methyl group attached to the double bond is expected to be a singlet around δ 1.7 ppm, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C=O (Carboxylic Acid) |

| ~145 | C(CH₃)=CH₂ (Quaternary) |

| ~110 | =CH₂ (Vinyl) |

| ~35 | -CH₂-COOH |

| ~33 | -CH₂-C= |

| ~24 | -CH₂-CH₂-CH₂- |

| ~22 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum corroborates the structure of this compound:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most downfield signal, expected around δ 179 ppm.

-

Alkene Carbons: The two sp²-hybridized carbons of the double bond are predicted to appear at approximately δ 145 ppm for the quaternary carbon and δ 110 ppm for the terminal =CH₂ carbon.

-

Aliphatic Carbons: The sp³-hybridized carbons of the methylene and methyl groups are expected in the upfield region of the spectrum (δ 22-35 ppm).

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set appropriate parameters, including spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Reference the chemical shift scale to the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the carbon-carbon double bond.

Predicted IR Data

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1650 | C=C stretch | Alkene |

| ~3080 | =C-H stretch | Alkene |

| ~890 | =C-H bend | Alkene (out-of-plane) |

| 2850-2960 | C-H stretch | Alkane |

Interpretation of the IR Spectrum

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a saturated carboxylic acid.

-

C=C Stretch: A medium intensity band around 1650 cm⁻¹ is expected for the C=C stretching vibration of the alkene.

-

=C-H Stretch: The stretching vibration of the C-H bonds on the double bond is anticipated to appear just above 3000 cm⁻¹, around 3080 cm⁻¹.

-

=C-H Bend: A strong band around 890 cm⁻¹ is characteristic of the out-of-plane bending (wagging) vibration of a terminal disubstituted alkene (=CH₂).

-

C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic methylene and methyl groups.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 85 | [M - COOH]⁺ |

| 60 | [CH₃COOH₂]⁺ (McLafferty rearrangement) |

| 43 | [C₃H₇]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 128, corresponding to the molecular weight of C₇H₁₂O₂. Its presence confirms the molecular formula.

-

Fragmentation Pattern:

-

Loss of a methyl group (CH₃) would result in a fragment at m/z 113.

-

Loss of the carboxyl group (COOH) would lead to a fragment at m/z 85.

-

A characteristic fragmentation of carboxylic acids is the McLafferty rearrangement, which would produce a fragment at m/z 60.

-

The peak at m/z 43 is likely due to the stable isopropyl cation.

-

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Program the oven temperature to ensure good separation of the analyte from any impurities.

-

-

MS Method:

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 40-200).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

-

Visualizing the Experimental Workflows

To provide a clearer understanding of the logical flow of each spectroscopic analysis, the following diagrams illustrate the key steps involved.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. While the data presented in this guide is based on predictive models, the interpretation and methodologies are universally applicable for the structural elucidation of this and other small molecules. For researchers and professionals in drug development, a thorough understanding of these spectroscopic techniques is essential for ensuring the identity, purity, and quality of their compounds of interest. It is always recommended to confirm predicted data with experimentally derived spectra whenever possible.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Navigating the Physicochemical Landscape of 5-Methylhex-5-enoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the key physical properties of 5-methylhex-5-enoic acid (CAS 55170-74-6), a valuable unsaturated carboxylic acid intermediate in organic synthesis. Focusing on boiling point and solubility, this document furnishes drug development professionals, researchers, and scientists with both theoretical grounding and detailed experimental protocols for the accurate determination of these critical parameters. By elucidating the interplay between molecular structure and macroscopic properties, this guide aims to empower researchers in the rational design of synthetic routes, purification strategies, and formulation development.

Introduction: The Significance of Physical Properties in Drug Development

In the intricate tapestry of drug discovery and development, a thorough understanding of a molecule's physical properties is paramount. These characteristics, including boiling point and solubility, govern a compound's behavior from its synthesis and purification to its formulation and ultimately its bioavailability. This compound, with its unique structural features of a terminal double bond and a carboxylic acid moiety, presents a compelling case study in the predictive and experimental determination of such properties. This guide will delve into the theoretical underpinnings of these characteristics and provide robust, field-proven methodologies for their empirical validation.

The presence of the carboxylic acid group imparts polarity and the capacity for hydrogen bonding, significantly influencing both the boiling point and aqueous solubility of this compound.[1] Conversely, the C7 hydrocarbon backbone contributes to its nonpolar character, leading to solubility in various organic solvents. Understanding this duality is crucial for predicting its behavior in different solvent systems, a cornerstone of reaction engineering and product purification.

Boiling Point of this compound: Theoretical Considerations and Experimental Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This physical constant is a sensitive indicator of purity and is dictated by the strength of intermolecular forces. For this compound, these forces are primarily hydrogen bonding, due to the carboxylic acid group, and van der Waals forces along the hydrocarbon chain. Carboxylic acids are known to have exceptionally high boiling points, largely due to the formation of stable hydrogen-bonded dimers.

Estimated Boiling Point

Experimental Protocol for Boiling Point Determination (Capillary Method)

The following protocol outlines a reliable method for the experimental determination of the boiling point of a liquid organic compound using the capillary method. This technique is advantageous as it requires a small sample volume.

Materials:

-

This compound sample

-

Thiele tube or oil bath

-

High-boiling point mineral oil or silicone oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., ignition tube)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Safety goggles and lab coat

Procedure:

-

Sample Preparation: Fill the small test tube with the this compound sample to a depth of approximately 1-2 cm.

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the thermometer and the attached test tube into the Thiele tube or oil bath, ensuring that the sample is below the oil level.

-

Observation: Begin heating the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a steady and rapid stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[3][4][5]

-

Recording: Record the temperature at which the liquid enters the capillary tube. For accuracy, repeat the measurement at least twice and calculate the average.

Diagram of Boiling Point Determination Workflow:

Caption: Experimental workflow for determining the boiling point of this compound.

Solubility Profile of this compound

Solubility is a critical parameter that influences reaction kinetics, purification methods such as crystallization and extraction, and formulation strategies. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular structure of this compound, possessing both a polar carboxylic acid head and a nonpolar hydrocarbon tail, results in a nuanced solubility profile.

Theoretical Solubility Profile

-

Water: The presence of the carboxylic acid group allows for hydrogen bonding with water molecules. However, the seven-carbon chain imparts significant hydrophobic character. Consequently, this compound is expected to have moderate or limited solubility in water .[1] Generally, carboxylic acids with one to four carbon atoms are miscible with water, while those with five or more carbons exhibit decreasing solubility.

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): As a carboxylic acid, this compound will react with aqueous bases to form the corresponding carboxylate salt. This salt is ionic and therefore highly soluble in water. This property is invaluable for extraction and purification.

-

Aqueous Acid (e.g., 5% HCl): No reaction is expected with dilute aqueous acid, and the solubility will be similar to that in pure water.

-

Organic Solvents: Due to its significant hydrocarbon character, this compound is expected to be soluble in a wide range of common organic solvents .[1] This includes:

-

Polar aprotic solvents: Acetone, Ethyl Acetate

-

Polar protic solvents: Ethanol, Methanol

-

Nonpolar solvents: Diethyl ether, Hexane, Toluene

-

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of a compound in various solvents is essential. The following protocol provides a qualitative assessment of solubility.

Materials:

-

This compound sample

-

A selection of solvents:

-

Deionized water

-

5% (w/v) Sodium hydroxide solution

-

5% (w/v) Sodium bicarbonate solution

-

5% (v/v) Hydrochloric acid solution

-

Ethanol

-

Acetone

-

Ethyl acetate

-

Diethyl ether

-

Hexane

-

-

Small test tubes and a test tube rack

-

Vortex mixer or stirring rods

-

Safety goggles and lab coat

Procedure:

-

Solvent Addition: To a series of clean, labeled test tubes, add approximately 1 mL of each test solvent.

-

Sample Addition: To each test tube, add a small, pre-weighed amount of this compound (e.g., 20 mg).

-

Mixing: Vigorously agitate each test tube using a vortex mixer or by stirring with a clean glass rod for at least 30 seconds.

-

Observation: Observe each test tube for the dissolution of the solid. If the compound dissolves completely, it is considered "soluble." If some or all of the compound remains undissolved, it is "partially soluble" or "insoluble."

-

pH Testing (for aqueous solutions): For the test in deionized water, use litmus paper or a pH meter to determine the acidity of the solution.

-

Data Recording: Record the solubility of this compound in each solvent in a structured table.

Diagram of Solubility Testing Workflow:

Caption: Logical workflow for the systematic determination of the solubility of this compound.

Data Presentation

For clarity and ease of comparison, all experimentally determined physical property data should be summarized in a structured format.

Table 1: Physical Properties of this compound

| Physical Property | Estimated/Observed Value | Experimental Conditions |

| Boiling Point | ~203-205 °C (estimated) | Atmospheric Pressure |

| 107-109 °C | 11 Torr | |

| Solubility | ||

| Water | Moderate/Limited | Room Temperature |

| 5% NaOH | Soluble | Room Temperature |

| 5% NaHCO₃ | Soluble | Room Temperature |

| 5% HCl | Insoluble | Room Temperature |

| Ethanol | Soluble | Room Temperature |

| Acetone | Soluble | Room Temperature |

| Diethyl Ether | Soluble | Room Temperature |

| Hexane | Soluble | Room Temperature |

Conclusion

The physical properties of this compound, namely its boiling point and solubility, are dictated by its molecular architecture. The presence of a carboxylic acid functional group leads to a relatively high boiling point and moderate aqueous solubility, while the hydrocarbon chain ensures its miscibility with a range of organic solvents. The provided experimental protocols offer robust methodologies for the empirical determination of these crucial parameters, enabling researchers to handle and utilize this versatile building block with confidence and precision in their synthetic and developmental endeavors.

References

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from

- GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds.

- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.

- CymitQuimica. (n.d.). CAS 55170-74-6: this compound.

- Chemistry LibreTexts. (2022, May 5). 6.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- ChemBK. (2024, April 9). 5-Methylhex-4-enoic acid.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- YouTube. (2021, January 8). Solubility of Carboxylic Acids N5.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Wikipedia. (n.d.).

- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Texas at Dallas. (n.d.). Experiment 9: Solubility and Extraction.

- UNT Digital Library. (2023, December 15).

- Chemistry LibreTexts. (2019, June 5). 22.1: Lipids.

- Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 5-Methylhex-2-enoic acid.

- PubChem. (n.d.). 5-Methyl-hex-3-enoic acid.

- MicroChemicals. (n.d.). Solvents and solubilities.

- Simson Pharma Limited. (n.d.). This compound | CAS No- 55170-74-6.

- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.

Sources

- 1. CAS 55170-74-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

A Technical Guide to the Synthesis of 5-methylhex-5-enoic Acid from Simple Precursors

Abstract

5-methylhex-5-enoic acid is a valuable branched-chain unsaturated carboxylic acid. Its unique structure, featuring a terminal isobutenyl group, makes it a key intermediate in the synthesis of complex organic molecules, including natural products and specialty chemicals. This guide provides an in-depth analysis of practical synthetic routes to this target molecule, starting from simple, readily available precursors. We will explore two primary, robust strategies: the Malonic Ester Synthesis and a Wittig Olefination approach. Each section will delve into the strategic reasoning, detailed reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of the methodologies, offering researchers a comprehensive resource for the efficient synthesis of this versatile building block.

Strategic Overview: A Retrosynthetic Approach

Before embarking on a forward synthesis, a logical breakdown of the target molecule is crucial for identifying efficient and practical bond disconnections. The structure of this compound offers several logical points for retrosynthetic analysis.

Caption: Retrosynthetic analysis of this compound.

-

Disconnection (A): Cleavage of the C5=C6 double bond suggests a Wittig reaction . This is a powerful and widely used method for creating carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde.[1][2] In this case, the precursors would be a 4-oxocarboxylate derivative and an isopropyl-substituted phosphorus ylide.

-

Disconnection (B): Breaking the C3-C4 single bond points towards an alkylation strategy. The Malonic Ester Synthesis is a classic and highly effective method for preparing carboxylic acids from alkyl halides.[3][4] This route involves alkylating diethyl malonate with a suitable 4-carbon fragment containing the isobutenyl group, followed by hydrolysis and decarboxylation.

This guide will detail the practical execution of both synthetic pathways.

Route 1: Malonic Ester Synthesis

This approach builds the carbon skeleton by alkylating the enolate of diethyl malonate with methallyl chloride (3-chloro-2-methylpropene). The subsequent hydrolysis of the ester groups and thermal decarboxylation yields the final product.[5][6] This method is advantageous due to the high acidity of the α-hydrogens in diethyl malonate, which allows for facile enolate formation with common bases like sodium ethoxide.[7][8]

Reaction Scheme and Mechanism

The synthesis proceeds in three main stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.[6]

Caption: Overall workflow for the Malonic Ester Synthesis route.

Mechanism:

-

Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate.[3] The choice of ethoxide as the base prevents transesterification side reactions with the ethyl esters.[4]

-

Alkylation: The nucleophilic enolate attacks the electrophilic carbon of methallyl chloride in an SN2 reaction, displacing the chloride and forming a new carbon-carbon bond.[5]

-

Hydrolysis and Decarboxylation: The diester is hydrolyzed to a dicarboxylic acid under acidic conditions with heating. The resulting substituted malonic acid is a β-keto acid analogue, which readily undergoes decarboxylation (loss of CO₂) through a cyclic transition state to yield the final product.[6][7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the alkylation of active methylene compounds.[9]

Step 1: Alkylation of Diethyl Malonate

-

Setup: Equip a 500 mL three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried. The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: In the flask, dissolve sodium metal (2.3 g, 0.1 mol) in 50 mL of absolute ethanol. This should be done cautiously in pieces to control the exothermic reaction and hydrogen evolution.

-

Malonate Addition: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add diethyl malonate (16.0 g, 0.1 mol) dropwise via the dropping funnel with stirring.

-

Alkylation: After the addition of diethyl malonate is complete, add methallyl chloride (9.05 g, 0.1 mol) dropwise over 30-60 minutes. An increase in temperature may be observed.

-

Reaction Completion: After the addition, heat the mixture to reflux and maintain for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Work-up: Cool the reaction mixture to room temperature. Filter off the precipitated sodium chloride and wash the solid with a small amount of ethanol. Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol. The resulting crude diethyl (2-methylallyl)malonate can be used in the next step without further purification, or purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

-

Setup: Transfer the crude alkylated malonate to a round-bottomed flask equipped with a reflux condenser.

-

Hydrolysis: Add 100 mL of 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours, or until the hydrolysis of the ester is complete (indicated by the formation of a homogeneous solution).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). Carbon dioxide will be evolved during this step as the malonic acid decarboxylates.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.

Route 2: Wittig Olefination

This two-step strategy involves first creating the C5=C6 double bond via a Wittig reaction, followed by hydrolysis of an ester group to reveal the carboxylic acid. The key transformation is the reaction of a phosphorus ylide with a ketone.[10] This route offers high regioselectivity in the formation of the double bond.

Reaction Scheme and Mechanism

The synthesis begins with the preparation of a phosphonium ylide from isopropyltriphenylphosphonium bromide. This ylide then reacts with ethyl 4-oxopentanoate (a keto-ester) to form the alkene, which is subsequently hydrolyzed.

Caption: Overall workflow for the Wittig Olefination route.

Mechanism:

-

Ylide Formation: A strong base, such as n-butyllithium (n-BuLi), is used to deprotonate the acidic proton on the carbon adjacent to the phosphorus atom of isopropyltriphenylphosphonium bromide, forming the nucleophilic ylide.[11]

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone. This is followed by attack of the oxygen on the positively charged phosphorus to form a four-membered ring intermediate called an oxaphosphetane.[2][10]

-

Alkene Formation: The oxaphosphetane intermediate collapses, breaking the C-P and C-O bonds and forming a new C=C π-bond (the alkene) and a very stable P=O double bond in triphenylphosphine oxide. The formation of this highly stable P-O bond is the thermodynamic driving force for the reaction.[11]

-

Ester Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using standard acidic or basic conditions.

Detailed Experimental Protocol

Step 1: Wittig Reaction

-

Setup: A flame-dried 250 mL two-necked flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet is placed under an inert atmosphere (argon or nitrogen).

-

Phosphonium Salt: Add isopropyltriphenylphosphonium bromide (4.2 g, 0.011 mol) to the flask.

-

Solvent: Add 50 mL of anhydrous tetrahydrofuran (THF) via syringe.

-

Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.6 M in hexanes, 6.9 mL, 0.011 mol) dropwise via syringe. The solution should turn a deep orange/red color, indicating the formation of the ylide. Stir for 30 minutes at 0 °C.

-

Ketone Addition: In a separate dry flask, dissolve ethyl 4-oxopentanoate (1.44 g, 0.01 mol) in 10 mL of anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or overnight.

-

Quenching and Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration and solvent removal, the crude product (a mixture of the desired ester and triphenylphosphine oxide) can be purified by flash column chromatography on silica gel.

Step 2: Ester Hydrolysis

-

Setup: Dissolve the purified ethyl 5-methylhex-5-enoate in 30 mL of ethanol in a 100 mL round-bottomed flask.

-

Hydrolysis: Add 15 mL of 10% aqueous sodium hydroxide. Heat the mixture to reflux for 2 hours.

-

Work-up and Purification: Follow the same acidification, extraction, and purification procedure as described in Route 1, Step 2 (points 3-5).

Comparative Analysis of Synthetic Routes

Both the Malonic Ester Synthesis and the Wittig Olefination are viable and effective routes to this compound. The choice between them depends on precursor availability, scale, and specific laboratory capabilities.

| Feature | Malonic Ester Synthesis | Wittig Olefination |

| Starting Materials | Diethyl malonate, Methallyl chloride | Isopropyltriphenylphosphonium bromide, Ethyl 4-oxopentanoate |

| Key Reactions | Enolate Alkylation, Decarboxylation | Ylide Formation, Olefination, Hydrolysis |

| Base Required | Sodium Ethoxide (less hazardous) | n-Butyllithium (pyrophoric, requires strict anhydrous conditions) |

| Byproducts | CO₂, NaCl, Ethanol | Triphenylphosphine oxide (can complicate purification) |

| Atom Economy | Generally higher | Lower, due to the large phosphonium group |

| Advantages | Uses common, less hazardous reagents. One-pot potential for alkylation/hydrolysis. | High regioselectivity for double bond formation. |

| Disadvantages | Potential for dialkylation if conditions are not controlled.[4] | Requires pyrophoric base. Purification from triphenylphosphine oxide can be challenging. |

Purification and Characterization

Purification: The final product, this compound, is a liquid at room temperature. The most effective method for purification on a laboratory scale is vacuum distillation . For smaller scales or for achieving very high purity, flash column chromatography on silica gel can be employed, typically using a solvent system such as hexanes/ethyl acetate.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods:

-

¹H NMR: Will show characteristic peaks for the vinyl protons of the isobutenyl group, a singlet for the methyl group on the double bond, and signals for the aliphatic chain protons, along with a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Will show distinct signals for the sp² carbons of the double bond, the carbonyl carbon of the carboxylic acid, and the sp³ carbons of the aliphatic chain and methyl groups.

-

IR Spectroscopy: Will exhibit a strong, broad absorption for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1710 cm⁻¹).

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the molecular weight of the compound (128.17 g/mol ).

Conclusion

This guide has detailed two robust and scientifically sound methodologies for the synthesis of this compound from simple precursors. The Malonic Ester Synthesis offers a classic, cost-effective route using relatively safe reagents. The Wittig Olefination provides an excellent alternative with precise control over the formation of the key double bond, albeit with more demanding experimental conditions. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can select and execute the synthesis that best fits their laboratory context, enabling further exploration of the chemistry and applications of this valuable organic building block.

References

-

Wikipedia. Wittig reaction. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

The Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

-

Organic Syntheses. Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. [Link]

-

Wikipedia. Malonic ester synthesis. [Link]

-

The Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]

-

Chem 263 Lecture Notes. Wittig Reaction (continued). [Link]

-

The Organic Chemistry Tutor. The Wittig Reaction. [Link]

-

University of Calgary. The Malonic Ester Synthesis. [Link]

-

University of Wisconsin-Madison. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Robertson, F. J. A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]

-

The Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. [Link]

-

Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. askthenerd.com [askthenerd.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. odinity.com [odinity.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.ualberta.ca [chem.ualberta.ca]

An In-depth Technical Guide to the Reactivity of the Terminal Double Bond in 5-Methylhex-5-enoic Acid

Introduction

5-Methylhex-5-enoic acid, a bifunctional organic molecule, presents a fascinating case study in chemical reactivity. Its structure, featuring a terminal double bond and a carboxylic acid moiety, offers multiple avenues for synthetic transformations. This guide provides an in-depth exploration of the reactivity of the terminal double bond, offering both theoretical insights and practical, field-proven protocols for its functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this and similar unsaturated carboxylic acids in their synthetic endeavors.

Molecular Structure and Electronic Profile

This compound (C₇H₁₂O₂) possesses a six-carbon chain with a terminal alkene at the 5-position and a carboxylic acid at the 1-position. The presence of a methyl group at the 5-position introduces steric and electronic influences on the adjacent double bond.

The carboxylic acid group, being electron-withdrawing, can exert a modest inductive effect along the carbon chain, although its direct influence on the distant double bond is minimal. The primary reactivity of the molecule is dictated by the distinct functionalities of the alkene and the carboxylic acid. The terminal double bond is an electron-rich center, making it susceptible to electrophilic attack.

Section 1: Catalytic Hydrogenation of the Terminal Double Bond

Catalytic hydrogenation is a fundamental reaction for the saturation of alkenes, converting them into alkanes. In the context of this compound, this transformation yields 5-methylhexanoic acid, a saturated carboxylic acid. The reaction proceeds via the addition of hydrogen across the double bond, mediated by a metal catalyst.

Mechanistic Insights

The hydrogenation of an alkene on a solid metal catalyst surface, such as palladium on carbon (Pd/C), is a heterogeneous catalytic process. The reaction can be conceptualized in the following stages:

-

Adsorption: Both the alkene and molecular hydrogen (H₂) adsorb onto the surface of the metal catalyst.[1][2]

-

Hydrogen Activation: The H-H bond of the adsorbed hydrogen is weakened and cleaved by the metal, forming metal-hydride bonds.[3]

-

Hydrogen Transfer: The alkene, adsorbed on the catalyst surface, undergoes sequential addition of two hydrogen atoms. This typically occurs in a syn-addition fashion, with both hydrogens adding to the same face of the double bond.[1][2]

-

Desorption: The newly formed alkane, being more weakly adsorbed, desorbs from the catalyst surface, regenerating the active sites for further reaction.[3]

The presence of the carboxylic acid group generally does not interfere with the hydrogenation of the alkene under standard conditions.

Experimental Protocol: Hydrogenation of this compound

This protocol describes the reduction of the terminal double bond of this compound to yield 5-methylhexanoic acid using palladium on carbon as the catalyst.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or Ethyl Acetate), anhydrous

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogen balloon or hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approximately 0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% of the substrate) to the solution. The catalyst is a fine black powder and should be handled with care in a well-ventilated area.

-

Atmosphere Exchange: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) to remove air. Subsequently, evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere has been replaced by hydrogen. A hydrogen-filled balloon is suitable for small-scale reactions at atmospheric pressure.

-

Reaction: Vigorously stir the reaction mixture at room temperature under a positive pressure of hydrogen.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by techniques such as ¹H NMR spectroscopy by observing the disappearance of the alkene proton signals.

-

Work-up: Upon completion, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 5-methylhexanoic acid. Further purification, if necessary, can be achieved by distillation or chromatography.

Data Presentation: Expected Spectroscopic Changes

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |

| This compound | ~4.7 (s, 2H, =CH₂) | ~145 (C=CH₂) | ~3075 (=C-H stretch) |

| ~2.3 (t, 2H, -CH₂-COOH) | ~110 (=CH₂) | ~1650 (C=C stretch) | |

| ~1.7 (s, 3H, -CH₃) | |||

| 5-Methylhexanoic acid | Absence of signals ~4.7 ppm | Absence of signals ~110-145 ppm | Absence of absorptions at ~3075 and ~1650 cm⁻¹ |

| ~2.3 (t, 2H, -CH₂-COOH) | |||

| ~0.9 (d, 6H, -CH(CH₃)₂) |

Experimental Workflow Diagram

Caption: Workflow for the catalytic hydrogenation of this compound.

Section 2: Electrophilic Halogenation of the Terminal Double Bond

Electrophilic halogenation involves the addition of a halogen (typically bromine or chlorine) across the double bond. This reaction proceeds through a halonium ion intermediate and results in the formation of a vicinal dihalide.

Mechanistic Insights

The reaction of an alkene with a halogen, such as bromine (Br₂), is a classic example of electrophilic addition.[4]

-

Polarization and Electrophilic Attack: As the nonpolar bromine molecule approaches the electron-rich π-bond of the alkene, the π-electrons induce a dipole in the Br-Br bond. The alkene's π-bond then attacks the electrophilic bromine atom, displacing the bromide ion.[5][6]

-

Formation of a Bromonium Ion: A cyclic bromonium ion intermediate is formed, where the bromine atom is bonded to both carbons of the original double bond.[4]

-

Nucleophilic Attack: The bromide ion, acting as a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite the bromine atom. This backside attack leads to anti-addition of the two bromine atoms.[4]

The presence of the carboxylic acid can potentially influence the reaction if a nucleophilic solvent like water is used, which could lead to the formation of a halohydrin.

Experimental Protocol: Bromination of this compound

This protocol details the addition of bromine across the double bond of this compound to form 5,6-dibromo-5-methylhexanoic acid.

Materials:

-

This compound

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium thiosulfate solution (aqueous, saturated)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred solution of the acid. The characteristic red-brown color of bromine should disappear as it reacts. The addition should be done dropwise to control the reaction rate and temperature.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for another hour.

-

Monitoring: The reaction can be monitored by TLC, observing the consumption of the starting material.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. The orange/brown color will disappear.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5,6-dibromo-5-methylhexanoic acid. Purification can be achieved by column chromatography if necessary.

Reaction Mechanism Diagram

Caption: Mechanism of electrophilic addition of bromine to this compound.

Section 3: Epoxidation of the Terminal Double Bond

Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide (an oxirane). This three-membered ring ether is a versatile synthetic intermediate.

Mechanistic Insights

The epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction.[7] The peroxy acid delivers an oxygen atom to the double bond in a single step, forming the epoxide and the corresponding carboxylic acid as a byproduct. The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.[7] For a terminal alkene like this compound, this results in a single epoxide product.

Experimental Protocol: Epoxidation of this compound

This protocol describes the epoxidation of this compound using m-CPBA.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate solution (aqueous, saturated)

-

Sodium sulfite solution (aqueous, 10%)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane. Add this solution dropwise to the stirred solution of the acid over 30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to 0 °C and add a 10% aqueous solution of sodium sulfite to quench any excess peroxy acid. Stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 5-methyl-5-(oxiran-2-yl)hexanoic acid, can be purified by column chromatography.

Logical Relationship Diagram

Caption: Logical flow of the epoxidation reaction.

Section 4: Polymerization of the Terminal Double Bond

The terminal double bond of this compound can undergo polymerization, particularly radical polymerization, to form a polymer with carboxylic acid side chains.

Mechanistic Considerations

Radical polymerization is a chain reaction that consists of three main steps:

-

Initiation: A radical initiator (e.g., benzoyl peroxide or AIBN) is used to generate an initial radical species. This radical then adds to the double bond of a monomer unit, creating a new radical.

-

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

-

Termination: The polymerization is terminated when two growing radical chains combine or disproportionate.

The carboxylic acid group can influence the polymerization process, particularly the solubility of the resulting polymer.

Conceptual Experimental Protocol: Radical Polymerization

This is a conceptual protocol for the radical polymerization of this compound.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (N₂ or Ar)

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve the this compound monomer and the radical initiator (typically 0.1-1 mol% relative to the monomer) in the anhydrous solvent.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere.

-

Monitoring: The polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

Termination and Isolation: After the desired time, cool the reaction to room temperature. The polymer can be isolated by precipitation into a non-solvent (e.g., hexane or cold methanol), followed by filtration and drying under vacuum.

Conclusion

The terminal double bond of this compound is a versatile functional group that can undergo a variety of chemical transformations. This guide has provided a detailed overview of its reactivity in hydrogenation, halogenation, epoxidation, and polymerization reactions. The experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis and modification of functionalized molecules. The principles discussed are broadly applicable to a range of unsaturated carboxylic acids and will aid in the rational design of synthetic strategies in drug discovery and materials science.

References

-

Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). (2025). [Link]

-

Chemistry LibreTexts. Catalytic Hydrogenation of Alkenes. (2023). [Link]

-

Chemistry LibreTexts. Reactions of Alkenes with Bromine. (2023). [Link]

-

ChemTalk. Catalytic Hydrogenation. [Link]

-

Master Organic Chemistry. Epoxidation of Alkenes With Peroxyacids. (2025). [Link]

-

YouTube. Radical Polymerization; Radical Reactions in Synthesis. (2023). [Link]

-

PubChem. This compound. [Link]

-

Zhang, Y., et al. (2019). Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation. Analytical Chemistry. [Link]

-

Doc Brown's Chemistry. Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. [Link]

-

Chemistry LibreTexts. Catalytic Hydrogenation. (2021). [Link]

-

Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). [Link]

-

Chemistry LibreTexts. Catalytic Hydrogenation. (2021). [Link]

-

YouTube. Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry). (2022). [Link]

-

Chemguide. electrophilic addition - symmetrical alkenes and bromine. [Link]

-

CHEMISTRY. Experiment 14 ADDITION OF HBr TO ALKENES. [Link]

-

Chemistry LibreTexts. Reactions of Alkenes with Bromine. (2023). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 5-methylhex-5-enoic acid: A Unique Medium-Chain Fatty Acid for Chemical Synthesis and Research

Introduction: Unveiling a Structurally Unique Medium-Chain Fatty Acid

In the vast landscape of fatty acids, 5-methylhex-5-enoic acid emerges as a molecule of significant interest due to its unique structural features. As a C7 medium-chain fatty acid (MCFA), it possesses a branched methyl group and a terminal double bond, characteristics that distinguish it from more common saturated and unsaturated fatty acids.[1][2] This combination of a carboxylic acid functional group, a terminal alkene, and a branched structure imparts a distinct reactivity profile, making it a valuable intermediate in various chemical syntheses.[1] While direct biological studies on this compound are currently limited, its classification as a branched-chain and medium-chain fatty acid suggests potential, yet unexplored, roles in cellular processes and as a building block for novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore its synthetic accessibility, and discuss its potential applications as a versatile tool in medicinal chemistry and organic synthesis.

Physicochemical and Structural Characteristics

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol .[2] The presence of the polar carboxylic acid group confers moderate solubility in water, while its hydrocarbon chain allows for solubility in organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| CAS Number | 55170-74-6 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| XlogP (Predicted) | 1.8 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Note: The majority of the available physicochemical data is computationally predicted. Experimental validation is recommended for precise applications.

The unique structural attributes of this compound—a terminal double bond and a branched methyl group—are key to its chemical utility. The terminal alkene is susceptible to a variety of addition and polymerization reactions, while the carboxylic acid moiety allows for esterification, amidation, and other transformations common to this functional group.

Synthesis and Chemical Reactivity: A Versatile Synthetic Intermediate

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway to this compound, starting from commercially available precursors. This proposed route leverages the reactivity of organometallic reagents and the protection/deprotection of functional groups.

Caption: Proposed synthetic workflow for this compound.

Conceptual Experimental Protocol

Disclaimer: This is a hypothetical protocol and should be thoroughly evaluated and optimized by a qualified chemist before implementation. All necessary safety precautions must be taken.

Step 1: Synthesis of 3-Methyl-3-buten-1-ol

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of isobutylene in THF to initiate the Grignard reaction.

-

Once the Grignard reagent is formed, cool the reaction to 0°C and add a solution of formaldehyde in THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methyl-3-buten-1-ol.

Step 2: Synthesis of 1-Bromo-3-methyl-3-butene

-

To a solution of 3-methyl-3-buten-1-ol in anhydrous diethyl ether at 0°C, slowly add phosphorus tribromide (PBr₃).

-

After the addition, allow the mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture over ice and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain 1-bromo-3-methyl-3-butene.

Step 3: Diethyl (3-methyl-3-butenyl)malonate

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate dropwise at room temperature.

-

After stirring for 30 minutes, add 1-bromo-3-methyl-3-butene and reflux the mixture for several hours.

-

Cool the reaction, remove the ethanol under reduced pressure, and add water.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate to yield the crude diester.

Step 4: Synthesis of this compound

-

To the crude diethyl (3-methyl-3-butenyl)malonate, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux to facilitate hydrolysis of the ester groups.

-

After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to induce decarboxylation.

-

Extract the final product, this compound, with an organic solvent.

-

Wash, dry, and purify the product, for example by distillation under reduced pressure.

Potential Applications in Medicinal Chemistry and Drug Discovery

The true potential of this compound likely lies in its utility as a versatile building block for the synthesis of more complex molecules, including novel drug candidates. Its structural features allow for its incorporation into a wide range of molecular scaffolds.

A notable connection is its relationship to pregabalin, a widely used anticonvulsant and anxiolytic drug. A derivative, 3-(aminomethyl)-5-methylhex-5-enoic acid, is a known impurity and a potential synthetic precursor to pregabalin analogues. This suggests that this compound itself could be a valuable starting material for the development of new central nervous system agents.

Role as a Synthetic Precursor

The following diagram illustrates the conceptual use of this compound as a starting material for the synthesis of bioactive molecule analogs.

Caption: Conceptual workflow for utilizing this compound in drug discovery.

Hypothesized Biological Relevance: An Untapped Potential

While no direct biological studies on this compound have been reported, its classification as a medium-chain and branched-chain fatty acid allows for informed hypotheses about its potential biological roles. It is crucial to emphasize that the following are extrapolations based on the known activities of related fatty acid classes and require experimental validation.

Metabolism of Medium-Chain Fatty Acids